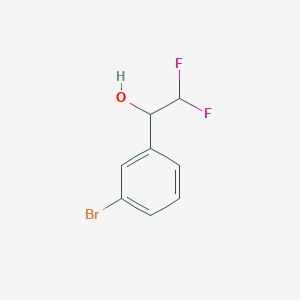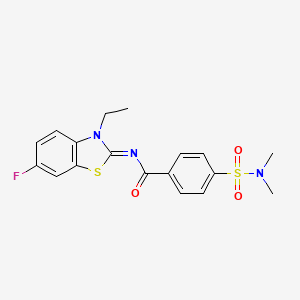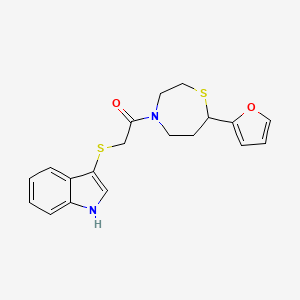![molecular formula C17H15ClN4O2 B3005432 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351810-60-0](/img/structure/B3005432.png)
6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-2-(pyrrolidin-1-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C17H15ClN4O2 and its molecular weight is 342.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potential
A study by Hafez, El-Gazzar, and Al-Hussain (2016) discussed the synthesis of pyrazole derivatives related to the compound . These compounds displayed significant antimicrobial and anticancer activities, with some showing higher efficacy than the reference drug doxorubicin. This suggests potential applications in developing new antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Inhibitory Effects on A549 Lung Cancer Cells
Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which showed the ability to inhibit the growth of A549 lung cancer cells. The study highlighted that compounds with a 4-chlorophenyl group demonstrated significant inhibitory effects, indicating the relevance of such compounds in cancer research (Zhang et al., 2008).
Synthesis and Docking Studies for Anticancer and Antimicrobial Applications
Katariya, Vennapu, and Shah (2021) focused on synthesizing heterocyclic compounds including the pyrazolo[1,5-a]pyrazin-4(5H)-one structure. These compounds exhibited promising results against various cancer cell lines and showed potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Exploration of Optical and Electronic Properties
Ibrahim et al. (2008) and Zedan, El-Taweel, and El-Menyawy (2020) explored the synthesis of pyrazolo[1,5-a]pyrazin derivatives for their potential use in materials science, particularly for optical and electronic applications. Their studies contribute to a better understanding of the structural and functional properties of these compounds, which can be applied in the development of new materials (Ibrahim et al., 2008; Zedan, El-Taweel, & El-Menyawy, 2020).
Novel Applications in Antimalarial Research
Saini, Jain, Kumar, and Jain (2016) investigated quinoline-pyrazolopyridine derivatives, closely related to the chemical , for their antimalarial potential. Their findings provide insights into the possible use of these compounds in developing new antimalarial drugs (Saini, Jain, Kumar, & Jain, 2016).
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-2-(pyrrolidine-1-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-12-5-3-11(4-6-12)14-10-22-15(16(23)19-14)9-13(20-22)17(24)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDNPSKEDARQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN3C=C(NC(=O)C3=C2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
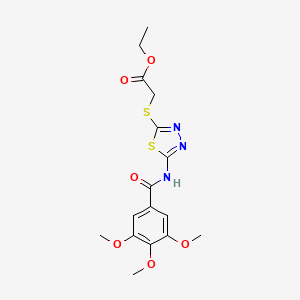
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005350.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B3005353.png)
![2-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B3005354.png)

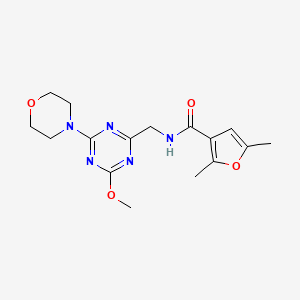
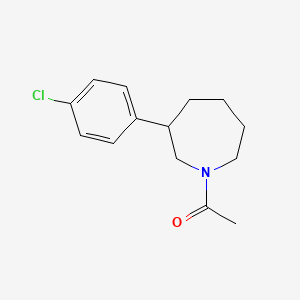
![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)


